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Compound of Interest

Compound Name:
N-(3-chloro-2-methylphenyl)-2-

hydroxybenzamide

CAS No.: 75300-64-0

Cat. No.: B3330854

Get Quote

Executive Summary: The Protonophore Scaffold
N-phenyl-2-hydroxybenzamides (salicylanilides) represent a privileged scaffold in medicinal

chemistry. Historically utilized as anthelmintics (e.g., Niclosamide), they have re-emerged as

potent multi-target agents against methicillin-resistant Staphylococcus aureus (MRSA),

tuberculosis, and various oncogenic pathways (STAT3, NF-κB).

Their primary mechanism of action (MoA) is often driven by their ability to act as protonophores

—uncouplers of oxidative phosphorylation.[1] This guide deconstructs the structural

requirements to fine-tune this thermodynamic instability for therapeutic gain, moving beyond

empirical observation to causal molecular design.

The Pharmacophore: Structural Logic & Causality
The biological activity of salicylanilides hinges on a delicate balance between lipophilicity (logP)

and acidity (pKa). The molecule functions as a pH-dependent proton shuttle across the inner

mitochondrial membrane (or bacterial cytoplasmic membrane).
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The Core Triad
The scaffold is defined by three critical structural zones. Altering any zone disrupts the

Intramolecular Hydrogen Bond (IMHB), which is the "stealth mode" allowing the molecule to

pass through lipid bilayers.

Zone A (Salicylic Core): The 2-hydroxy group is non-negotiable. It serves as the proton

donor.[1]

Zone B (Amide Linker): The carbonyl oxygen accepts the hydrogen from the 2-OH, forming a

pseudo-6-membered ring (IMHB). This closes the conformation, masking the polar groups

and increasing lipophilicity.

Zone C (Aniline Ring): The "tuning knob." Substituents here modulate the pKa of the

phenolic hydroxyl via long-range electronic effects and determine the overall lipophilicity.

Visualization: The SAR Logic Map
The following diagram illustrates the causal relationships between structural modifications and

biological outcomes.
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Caption: Causal flow from structural modification to physicochemical property (pKa, LogP) and

final biological activity.
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Synthetic Protocols: Efficiency & Validation
To study this SAR, you must synthesize a library. We prioritize a Microwave-Assisted Synthesis

(Green Chemistry) over the traditional reflux method due to higher yields and reduced

racemization risks (if chiral centers are introduced later).

Protocol: Microwave-Assisted Amidation (MW-PCl3
Method)
Objective: Synthesize 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide. Scale: 1.0 mmol.

Reagents
Substituted Salicylic Acid: 5-chlorosalicylic acid (1.0 eq).

Substituted Aniline: 4-nitroaniline (1.0 eq).

Reagent: Phosphorus trichloride (PCl

) (0.5 eq).

Solvent: Chlorobenzene (minimal volume, ~3 mL) or Solvent-Free.

Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

Step-by-Step Workflow
Preparation: In a 10 mL microwave vial, charge the salicylic acid derivative and the aniline

derivative.

Activation: Add chlorobenzene, followed by the dropwise addition of PCl

. Caution: PCl

is corrosive and reacts with moisture.

Irradiation: Cap the vial. Program the reactor:

Temp: 130°C
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Time: 15 minutes

Power: Dynamic (Max 150W)

Work-up (Self-Validating Step):

Cool to RT. The mixture usually precipitates the product.

Add 10 mL of 5% NaHCO

(aq) to quench excess PCl

and neutralize HCl.

Filter the solid. Wash with water (

mL) and cold ethanol.

Purification: Recrystallize from Ethanol/Water (9:1).

Validation Checkpoints:

TLC: Mobile phase Hexane:Ethyl Acetate (3:1). The starting amine spot (usually UV

active/ninhydrin positive) must disappear.

Yield: Expect >85%.

Characterization:

H NMR (DMSO-

) must show the amide singlet (

10.0–12.0 ppm) and the phenolic OH (

11.0–13.0 ppm, often broad due to H-bonding).

SAR Deep Dive: Substituent Effects
The following table summarizes the impact of specific substitutions based on compiled

literature data (Kratky et al., Eur. J. Med. Chem).[2][3][4][5][6][7]
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Table 1: Impact of Ring B (Aniline) Substitutions
Base structure: 5-chloro-2-hydroxybenzamide core.
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Substituent
(Ring B)

Electronic
Effect (

)

Lipophilicity (

)

Biological
Impact (MIC/IC

)

Mechanism
Note

H

(Unsubstituted)
Neutral 0 Weak/Inactive

pKa too high

(~8.5); poor

uncoupling.

4-Cl Weak EWG +0.71 Moderate

Improved

lipophilicity, slight

pKa drop.

3,4-di-Cl Moderate EWG +1.42 High

Ideal lipophilicity

for membrane

insertion.

4-NO Strong EWG -0.28 Moderate/High

Drastically

lowers pKa; good

uncoupler but

metabolic liability

(nitro-reduction).

3,5-bis(CF

)
Strong EWG +1.76 Very High

The "Gold

Standard" (e.g.,

Rafoxanide

analogs). High

lipophilicity +

High acidity =

Potent

Protonophore.

4-OCH EDG -0.02 Inactive

Increases pKa

(destabilizes

anion); kills

uncoupling

activity.

Key Insight: Activity does not increase linearly with lipophilicity. There is a "cutoff" effect (usually

around LogP > 5.5) where the compound becomes too insoluble or gets trapped in the lipid
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bilayer without shuttling protons.

Mechanism-Based Assay Protocols
To confirm the SAR is driving uncoupling and not non-specific toxicity, you must run these two

coupled assays.

Primary Screen: MIC Determination (Bacteria)
Standard Broth Microdilution (CLSI guidelines).

Organism:S. aureus (ATCC 29213) and MRSA.

Media: Cation-adjusted Mueller-Hinton Broth.

Endpoint: Visual turbidity or Resazurin dye reduction (Blue

Pink = Growth).

Relevance: Confirms the compound kills the target.

Mechanistic Validation: Mitochondrial Uncoupling Assay
This assay distinguishes "dirty" cytotoxic drugs from specific protonophores.

Principle: Use JC-1 dye. In healthy mitochondria (high

), JC-1 forms red aggregates. If the potential collapses (uncoupling), JC-1 remains a green
monomer.

Workflow:

Cell Line: HepG2 or bacterial protoplasts.

Treatment: Incubate cells with test compound (at

and

MIC) for 1 hour.
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Staining: Add JC-1 (

) for 20 min at 37°C.

Readout: Fluorescence Plate Reader.

Excitation: 488 nm.

Emission: 530 nm (Green) and 590 nm (Red).

Calculation: Ratio

.

Decrease in R indicates uncoupling (loss of membrane potential).

Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as positive control.

Synthesis & Testing Workflow Diagram
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Caption: Integrated workflow from microwave synthesis to mechanistic validation using JC-1

uncoupling assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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